molecular formula C10H9NO2S B6536743 N-[(thiophen-3-yl)methyl]furan-2-carboxamide CAS No. 1058258-95-9

N-[(thiophen-3-yl)methyl]furan-2-carboxamide

Cat. No.: B6536743
CAS No.: 1058258-95-9
M. Wt: 207.25 g/mol
InChI Key: ARRGNHDMJDZLSW-UHFFFAOYSA-N
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Description

“N-[(thiophen-3-yl)methyl]furan-2-carboxamide” is a compound that contains a thiophene and furan ring. Thiophene is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring and a furan ring. Thiophene is a five-membered ring with one sulfur atom . Furan is a five-membered ring with one oxygen atom .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo a variety of chemical reactions. For example, they can participate in condensation reactions to form new compounds .


Physical And Chemical Properties Analysis

Thiophene, a component of “this compound”, is a colorless liquid with a benzene-like odor . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

N-[(thiophen-3-yl)methyl]furan-2-carboxamide has been studied extensively for its potential therapeutic effects. In animal studies, this compound has been found to possess anti-inflammatory, anti-diabetic, anti-cancer, and anti-viral properties. It has also been studied for its potential use in laboratory experiments. This compound has been used to study the biochemical pathways involved in cell signaling, gene expression, and drug metabolism. It has also been used to study the effects of various drugs on the body.

Mechanism of Action

N-[(thiophen-3-yl)methyl]furan-2-carboxamide has been found to interact with several biochemical pathways in the body. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been found to interact with various receptors, including the cannabinoid receptors, serotonin receptors, and opioid receptors. In addition, this compound has been found to modulate the activity of various transcription factors, including NF-kB and AP-1.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in drug metabolism, including cytochrome P450 enzymes. It has also been found to modulate the activity of several transcription factors, including NF-kB and AP-1. In addition, this compound has been found to interact with various receptors, including the cannabinoid receptors, serotonin receptors, and opioid receptors.

Advantages and Limitations for Lab Experiments

N-[(thiophen-3-yl)methyl]furan-2-carboxamide is a useful compound for laboratory experiments due to its ability to interact with various biochemical pathways. It has been found to possess several biochemical and physiological effects, including the inhibition of several enzymes involved in drug metabolism and the modulation of several transcription factors. However, this compound is not without its limitations. It is a non-steroidal compound, and thus it is not suitable for use in clinical trials. In addition, it is not as potent as some other compounds, and thus it may not be as effective in some applications.

Future Directions

There are several potential future directions for the use of N-[(thiophen-3-yl)methyl]furan-2-carboxamide in scientific research. This compound could be used to study the effects of various drugs on the body, as well as the biochemical pathways involved in drug metabolism. In addition, this compound could be used to study the effects of various drugs on the activity of various receptors, including the cannabinoid receptors, serotonin receptors, and opioid receptors. Finally, this compound could be used to study the effects of various drugs on the activity of various transcription factors, including NF-kB and AP-1.

Synthesis Methods

N-[(thiophen-3-yl)methyl]furan-2-carboxamide can be synthesized through a number of methods, including the Knoevenagel condensation and the Biginelli reaction. The Knoevenagel condensation involves the reaction of an aldehyde, a ketone, and a primary amine to form a β-ketoamide. The Biginelli reaction involves the reaction of a ketone, an aldehyde, and an α-diketone to form a β-diketone. Both methods have been used to synthesize this compound in the laboratory.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-10(9-2-1-4-13-9)11-6-8-3-5-14-7-8/h1-5,7H,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRGNHDMJDZLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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